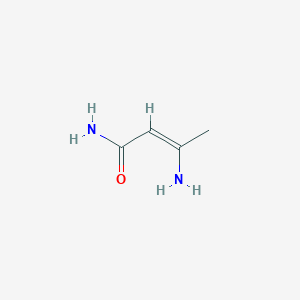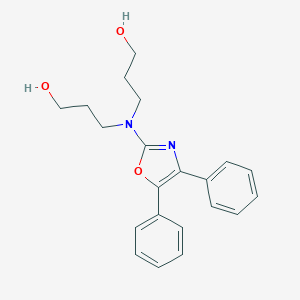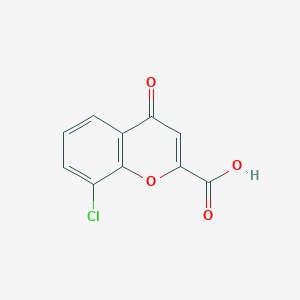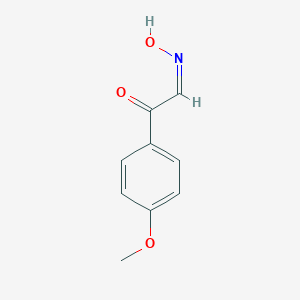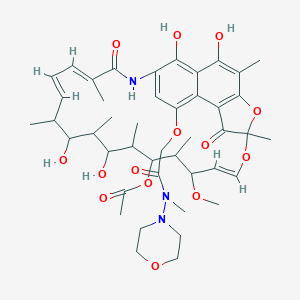
3-Benzyl-6-isopropyl-2,5-morpholinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-isopropyl-2,5-morpholinedione, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-isopropyl-2,5-morpholinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-Benzyl-6-isopropyl-2,5-morpholinedione has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits the histone demethylase JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of target genes that are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-Benzyl-6-isopropyl-2,5-morpholinedione induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. Inflammatory cells, such as macrophages and T cells, are also affected by 3-Benzyl-6-isopropyl-2,5-morpholinedione, which leads to the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of neurodegenerative disorders, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to reduce neuronal loss and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzyl-6-isopropyl-2,5-morpholinedione is its specificity towards JMJD3, which makes it a valuable tool for studying the role of this histone demethylase in various biological processes. However, 3-Benzyl-6-isopropyl-2,5-morpholinedione has some limitations for lab experiments, such as its relatively low potency and selectivity compared to other JMJD3 inhibitors. Additionally, the synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione is a multi-step process, which may limit its availability and reproducibility.
Zukünftige Richtungen
There are several future directions for 3-Benzyl-6-isopropyl-2,5-morpholinedione research, including the development of more potent and selective JMJD3 inhibitors, the identification of new target genes and pathways regulated by JMJD3, and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials for various diseases. Additionally, the combination of 3-Benzyl-6-isopropyl-2,5-morpholinedione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-Benzyl-6-isopropyl-2,5-morpholinedione is a small molecule inhibitor of the histone demethylase JMJD3, which has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27), which leads to the repression of target genes involved in various cellular processes. 3-Benzyl-6-isopropyl-2,5-morpholinedione has various biochemical and physiological effects in different cell types and animal models, and its future directions include the development of more potent and selective JMJD3 inhibitors and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials.
Synthesemethoden
The synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the morpholine nitrogen with a benzyl group, followed by the introduction of an isopropyl group at the 6-position of the morpholine ring. The final step involves the removal of the benzyl group to obtain the desired product. The overall yield of this process is around 30%.
Eigenschaften
Produktname |
3-Benzyl-6-isopropyl-2,5-morpholinedione |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 |
InChI-Schlüssel |
SWVJEFZSAVLLJK-NWDGAFQWSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



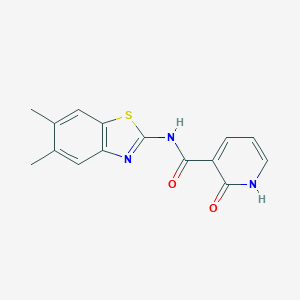
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)


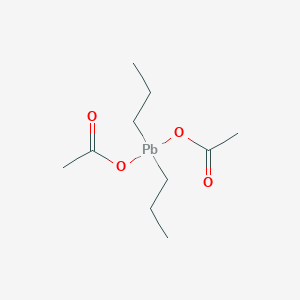
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

